ethyl 2,7-diamino-4-(4-chlorophenyl)-4H-chromene-3-carboxylate
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Overview
Description
Ethyl 2,7-diamino-4-(4-chlorophenyl)-4H-chromene-3-carboxylate is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This particular compound features a chromene core substituted with amino groups and a chlorophenyl group, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,7-diamino-4-(4-chlorophenyl)-4H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of 4-chlorobenzaldehyde with malononitrile in the presence of a base such as piperidine to form 2-amino-4-(4-chlorophenyl)-4H-chromene-3-carbonitrile. This intermediate is then subjected to further reactions, including esterification with ethanol and catalytic hydrogenation to introduce the amino groups at the 2 and 7 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,7-diamino-4-(4-chlorophenyl)-4H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or nitric acid (HNO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH₃) or other strong nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Regeneration of the amino groups.
Substitution: Formation of substituted chromene derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Ethyl 2,7-diamino-4-(4-chlorophenyl)-4H-chromene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2,7-diamino-4-(4-chlorophenyl)-4H-chromene-3-carboxylate involves its interaction with cellular targets. The compound can bind to DNA, interfering with replication and transcription processes, leading to cell cycle arrest and apoptosis. It may also inhibit key enzymes involved in cell signaling pathways, contributing to its anticancer effects.
Comparison with Similar Compounds
Ethyl 2,7-diamino-4-(4-chlorophenyl)-4H-chromene-3-carboxylate can be compared with other chromene derivatives, such as:
2-amino-4-(4-chlorophenyl)-4H-chromene-3-carbonitrile: Similar structure but lacks the ester group, which may affect its solubility and biological activity.
4-(4-chlorophenyl)-2,7-diamino-4H-chromene-3-carboxamide: Contains an amide group instead of an ester, potentially altering its reactivity and interaction with biological targets.
The unique combination of amino groups, chlorophenyl substitution, and ester functionality in this compound makes it a versatile compound with distinct properties and applications.
Biological Activity
Ethyl 2,7-diamino-4-(4-chlorophenyl)-4H-chromene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological effects, synthesis, structure-activity relationship (SAR), and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
- Molecular Formula : C22H19ClN2O3
- Molecular Weight : 394.86 g/mol
- InChIKey : OLAKQJDUYISPOU-UHFFFAOYSA-N
- SMILES : Nc1cccc2c3c(C(C(=C(O3)N)C(=O)OCC)c3ccc(cc3)Cl)ccc12
The compound features a chromene backbone, which is known for its versatility in biological applications. The presence of amino and chlorophenyl groups enhances its potential interactions with biological targets.
Anticancer Activity
Research indicates that compounds within the chromene class, including this compound, exhibit potent anticancer properties. The mechanism primarily involves:
- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells through caspase activation and tubulin inhibition . This leads to cell cycle arrest and subsequent cell death.
- Inhibition of Tumor Growth : The compound has been reported to inhibit the proliferation of various cancer cell lines, demonstrating significant growth inhibition .
Antimicrobial Activity
This compound has also shown promising antimicrobial effects:
- Broad-Spectrum Activity : It exhibits activity against a range of bacterial strains, with minimum inhibitory concentration (MIC) values suggesting effective antimicrobial potential .
- Mechanism of Action : The antimicrobial action is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications on the chromene structure significantly influence biological activity:
- Positioning of Functional Groups : The presence of substituents at specific positions (e.g., 2, 7, and 4) on the chromene ring is critical for enhancing the anticancer and antimicrobial activities. For instance, the chlorophenyl group at position 4 appears to enhance cytotoxicity against cancer cells .
Case Studies and Research Findings
- Kemnitzer et al. (2008) : This study highlighted that 4-aryl-4H-chromenes induce apoptosis in cancer cells through tubulin inhibition. The findings suggest that structural modifications can enhance apoptotic effects significantly .
- Afifi et al. (2017) : This research demonstrated that various chromene derivatives exhibit anticancer properties by inducing apoptosis and inhibiting tumor growth in vitro and in vivo models .
- Mashhadinezhad et al. (2019) : This study assessed the antimicrobial activity of chromene derivatives, including this compound, revealing broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria .
Properties
Molecular Formula |
C18H17ClN2O3 |
---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
ethyl 2,7-diamino-4-(4-chlorophenyl)-4H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H17ClN2O3/c1-2-23-18(22)16-15(10-3-5-11(19)6-4-10)13-8-7-12(20)9-14(13)24-17(16)21/h3-9,15H,2,20-21H2,1H3 |
InChI Key |
WBPYVQZBIAHAGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)Cl)C=CC(=C2)N)N |
Origin of Product |
United States |
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